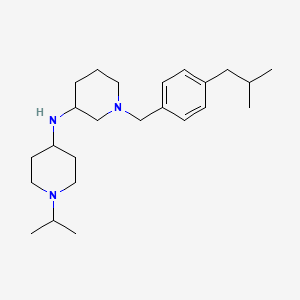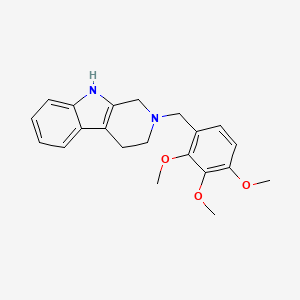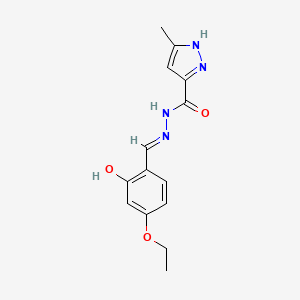
1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine, also known as IBP or IBPMP, is a synthetic compound that belongs to the class of piperidine-based drugs. IBP has been the subject of scientific research due to its potential applications in medicine and pharmacology.
作用機序
The exact mechanism of action of 1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. This compound has been shown to bind to the sigma-1 receptor, which is involved in the regulation of dopamine and other neurotransmitters. This compound may also interact with other receptors and ion channels in the brain, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as reduce drug-seeking behavior. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has several limitations, including its poor solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several potential future directions for research on 1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could have potential applications in the treatment of pain, addiction, and other disorders. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects on neurotransmitter signaling and behavior. Additionally, further research is needed to determine the safety and efficacy of this compound in human subjects, as well as its potential for use in clinical settings.
合成法
1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine can be synthesized using various methods, including the reductive amination of 4-isobutylbenzaldehyde with 1-isopropyl-4-piperidone in the presence of sodium triacetoxyborohydride. The resulting product is then treated with piperidine in the presence of acetic acid to obtain this compound. Other methods of synthesizing this compound have also been reported in the literature.
科学的研究の応用
1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. This compound has also been investigated for its potential use in the treatment of addiction and substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1-[[4-(2-methylpropyl)phenyl]methyl]-N-(1-propan-2-ylpiperidin-4-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3/c1-19(2)16-21-7-9-22(10-8-21)17-26-13-5-6-24(18-26)25-23-11-14-27(15-12-23)20(3)4/h7-10,19-20,23-25H,5-6,11-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYCVVPWKQVMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6018766.png)

![2-(1-piperidinyl)bicyclo[3.3.1]nonan-9-one oxime hydrochloride](/img/structure/B6018771.png)
![N-benzyl-N-methyl-2-[(5-methyl-2-oxo-2,3-dihydrofuro[2,3-c]pyridin-7-yl)thio]acetamide](/img/structure/B6018772.png)
![6-[(hydroxyimino)methyl]-N-(3-hydroxypropyl)nicotinamide](/img/structure/B6018787.png)
![N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea](/img/structure/B6018791.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6018794.png)
amine](/img/structure/B6018811.png)
![6-{[2-(3-fluorobenzyl)-4-morpholinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6018826.png)
![methyl 4-(3-{[(4'-fluoro-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6018831.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6018844.png)
![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)
